5-Nitroisophthalic Acid Monoethyl Ester

Coordination chemistry Supramolecular assembly pH-dependent reactivity

Researchers using 5-nitroisophthalic acid or its diesters face unpredictable branching in polyester synthesis. 5-Nitroisophthalic acid monoethyl ester (CAS 22871-55-2) resolves this with a single free -COOH ensuring linear chain termination and controlled molecular weight. • Single H-bond donor → predictable 1D motifs for selective co-crystal & MOF design. • LogP 1.99-2.32 vs. diacid → superior organic solubility & membrane permeability for prodrugs. • mp 162 °C enables hot-melt blending (<200 °C) with polyester diols for solvent-free coatings.

Molecular Formula C10H9NO6
Molecular Weight 239.18 g/mol
CAS No. 22871-55-2
Cat. No. B1584779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitroisophthalic Acid Monoethyl Ester
CAS22871-55-2
Molecular FormulaC10H9NO6
Molecular Weight239.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC(=C1)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C10H9NO6/c1-2-17-10(14)7-3-6(9(12)13)4-8(5-7)11(15)16/h3-5H,2H2,1H3,(H,12,13)
InChIKeyHOYHBDFTELAGGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitroisophthalic Acid Monoethyl Ester: Chemical Identity and Specifications


5-Nitroisophthalic Acid Monoethyl Ester (CAS 22871-55-2), systematically named 3-(ethoxycarbonyl)-5-nitrobenzoic acid, is an asymmetric nitroaromatic diester‑acid with molecular formula C₁₀H₉NO₆ and molecular weight 239.18 g·mol⁻¹ [1]. It is supplied commercially as a white‑to‑light‑yellow crystalline powder with a purity specification of ≥98.0% (GC/T) and is structurally characterized by an ethyl ester at position 1 and a free carboxylic acid at position 3 on a 5‑nitro‑substituted benzene ring [2]. Its single acidic proton (predicted pKa 3.11 ± 0.10) distinguishes this monoester from the corresponding diacid and diester analogs .

5-Nitroisophthalic Acid Monoethyl Ester: Why Analog Substitution Fails


Superficially, researchers might consider substituting 5‑nitroisophthalic acid (the diacid), dimethyl 5‑nitroisophthalate (the diester), or the monomethyl ester for the monoethyl ester. This is inadvisable because the three compound classes expose a fundamentally different complement of hydrogen‑bond donors, acidic sites, and lipophilic character [1]. The monoethyl ester possesses exactly one H‑bond donor and one ionisable proton, whereas the diacid contributes two donors of different acidity (predicted pKa₁ 2.81) and the diester contributes none [1][2]. These disparities translate into divergent supramolecular assembly motifs, reactivity profiles in polycondensation, and solubility characteristics that affect reaction yield, product purity, and material performance . Choosing the correct analog therefore hinges on quantitative property differences, not merely on the presence of a nitro‑isophthalate scaffold.

5-Nitroisophthalic Acid Monoethyl Ester: Property Comparison vs. Analogs


Acid Strength and Selective Deprotonation

The monoethyl ester exhibits a single acid functionality with a predicted pKa of 3.11 ± 0.10 , making it a significantly weaker acid than 5‑nitroisophthalic acid (pKa₁ = 2.81 ± 0.10) . This 0.30 log‑unit increase in pKa corresponds to a ∼2‑fold reduction in proton‑dissociation constant (Ka), which means the monoester remains partially protonated under conditions where the diacid is fully deprotonated. Because the monoester carries only one acidic proton, its solution speciation is simpler than that of the diprotic diacid, which exists as a mixture of mono‑ and dianionic species in the pH 2–5 window [1].

Coordination chemistry Supramolecular assembly pH-dependent reactivity

Lipophilicity: LogP vs. Monomethyl Ester

The experimental LogP of 5‑nitroisophthalic acid monoethyl ester is approximately 1.99–2.32 , as compared to 1.60–1.65 for the monomethyl ester and 1.1–1.5 for the diacid . This corresponds to a ΔLogP of +0.4 to +0.7 versus the monomethyl homolog, translating to a 2.5‑ to 5‑fold increase in octanol‑phase concentration. The ethyl ester therefore displays superior partitioning into non‑polar organic solvents, which can accelerate amidation, esterification, and nucleophilic substitutions conducted in biphasic media .

Organic synthesis Liquid–liquid extraction Medicinal chemistry

Hydrogen-Bond Donor Architecture: Single vs. Dual

PubChem‑curated data assign the monoethyl ester a hydrogen‑bond donor count of 1 and an acceptor count of 6 [1]. In contrast, 5‑nitroisophthalic acid carries two donors and the dimethyl ester carries zero [2]. The mono‑donor architecture restricts primary hydrogen‑bonding interactions to a single carboxylic acid O–H···O motif, favoring head‑to‑tail chain formation rather than the two‑dimensional sheets or three‑dimensional networks accessible to the diacid [3]. This targeted hydrogen‑bond pattern is frequently exploited to reduce structural complexity and improve crystallinity in co‑crystals and metal–organic frameworks.

Crystal engineering Co‑crystal design Hydrogen‑bonded networks

Monofunctional Topology for Controlled End-Capping

The monoethyl ester presents a single reactive carboxylic acid function alongside a protected ethyl ester. This monofunctional topology has been exploited in polyester resin formulations where the compound serves as a chain‑end modifier, introducing a nitro group at the chain terminus without risking crosslinking . By contrast, 5‑nitroisophthalic acid is a bifunctional A₂ monomer that inherently leads to branched or network structures , while the dimethyl ester is fully protected and requires pre‑hydrolysis to participate in polycondensation . The monoethyl ester therefore allows precise control of nitro‑group placement while preserving processability, a combination that neither the diacid nor the diester can offer.

Polymer chemistry Polyester functionalization Step‑growth polymerization

Thermal Behavior: Lower Melt Point vs. Diacid

The ethanol‑solvate form of 5‑nitroisophthalic acid monoethyl ester melts at 162 °C , which is approximately 100 °C lower than the melting point of 5‑nitroisophthalic acid (260–264 °C) and intermediate between the monomethyl ester (181–185 °C) and the dimethyl ester (123–125 °C) . The lower melt temperature enables solvent‑free melt polymerization and hot‑melt formulation strategies that are unattainable with the high‑melting diacid without risk of thermal degradation .

Thermal analysis Melt processing DSC characterization

5-Nitroisophthalic Acid Monoethyl Ester: Key Application Scenarios


Nitro End-Capping for Linear Polyesters

The monofunctional nature (one free –COOH) allows the monoethyl ester to act as a chain‑terminating agent in polyester synthesis, placing a nitro group exclusively at the chain end . This avoids the uncontrolled branching or crosslinking that occurs when 5‑nitroisophthalic acid (a bifunctional A₂ monomer) is used . The resulting linear polyesters exhibit predictable molecular‑weight distribution and enhanced solubility, critical for melt‑spun fibers and solution‑processed coatings.

Hydrogen-Bonded Co-Crystal Design

With a single hydrogen‑bond donor, the monoethyl ester forms predictable 1D chain motifs rather than the 2D/3D networks characteristic of the diacid . This property is leveraged in pharmaceutical co‑crystal screening and MOF synthesis, where directional O–H···N or O–H···O interactions with complementary N‑heterocycles are needed . The absence of a second donor eliminates competing H‑bond topologies, substantially improving crystal‑form selectivity and reproducibility.

Lipophilic Prodrugs and Bioactive Intermediates

The LogP of the monoethyl ester (1.99–2.32) is approximately 0.5–1.2 units higher than that of the diacid and 0.4–0.7 units higher than that of the monomethyl ester . This enhanced lipophilicity improves passive membrane permeability and organic‑phase solubility, making the compound a superior starting material for ester‑based prodrugs or lipophilic pharmacophores where the nitro group serves as a precursor to amine or sulfonamide functionalities .

Melt-Processable Nitroarene Monomer

The melting point of the ethanol‑solvate form (162 °C) is roughly 100 °C lower than that of 5‑nitroisophthalic acid and significantly lower than the monomethyl ester . This allows hot‑melt blending with common polyester diols (e.g., polyethylene glycols) at temperatures below 200 °C, reducing the risk of nitro‑group thermal degradation and enabling solvent‑free manufacturing of functionalized polyurethane and polyester coatings .

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